(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
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Overview
Description
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: : The synthesis begins with 4-methoxy-2,3-dimethylphenol as the starting material.
Sulfonylation: : The phenol undergoes sulfonylation using chlorosulfonic acid to form the corresponding sulfonyl chloride.
Amination: : The sulfonyl chloride is then reacted with 2-hydroxyethylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding sulfone.
Reduction: : Reduction reactions can lead to the formation of the corresponding amine.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product is the sulfone derivative.
Reduction: : The major product is the amine derivative.
Substitution: : The major products are the substituted sulfonamide derivatives.
Scientific Research Applications
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound may have potential biological activity and can be used in the development of new drugs.
Medicine: : It can be explored for its therapeutic properties in treating various diseases.
Industry: : The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine: can be compared with other sulfonamide compounds such as sulfanilamide and sulfapyridine. While these compounds share similar structural features, This compound
List of Similar Compounds
Sulfanilamide
Sulfapyridine
Sulfonylurea
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-8-9(2)11(5-4-10(8)16-3)17(14,15)12-6-7-13/h4-5,12-13H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJXWDBMBICMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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